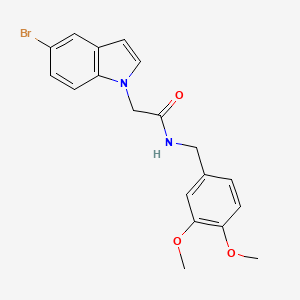![molecular formula C23H19N3O3S3 B11141791 [(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11141791.png)
[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a thiazolidine ring, a pyrazole ring, and an acetic acid moiety. The “5Z” in the name indicates the geometry of the double bond.
- ETTA exhibits interesting biological and chemical properties, making it a subject of scientific investigation.
[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid: , is a complex organic compound with a fascinating structure.
Preparation Methods
- One common approach involves the reaction of a thiazolidine precursor with a pyrazole derivative, followed by functionalization of the resulting intermediate.
Synthetic Routes: ETTA can be synthesized through various methods, including condensation reactions and cyclizations.
Reaction Conditions: These reactions typically occur under mild conditions, often using suitable catalysts.
Industrial Production: While ETTA is not produced industrially on a large scale, its synthesis can be scaled up using efficient protocols.
Chemical Reactions Analysis
Reactivity: ETTA undergoes several types of reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve peroxides or metal catalysts.
Major Products: The products formed depend on the reaction conditions and the substituents present. These could include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: ETTA serves as a versatile building block for designing novel compounds due to its unique structure.
Biology: Researchers explore its potential as a bioactive molecule, studying its interactions with enzymes, receptors, and cellular pathways.
Medicine: ETTA derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Although not widely used, ETTA-inspired molecules could find applications in materials science or drug development.
Mechanism of Action
- ETTA’s mechanism of action depends on its specific derivatives.
- It may interact with enzymes, receptors, or other biomolecules, affecting cellular processes.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- ETTA’s uniqueness lies in its hybrid structure, combining features from thiazolidines, pyrazoles, and acetic acids.
- Similar compounds include thiazolidine-based drugs, pyrazole-containing molecules, and acetic acid derivatives.
Properties
Molecular Formula |
C23H19N3O3S3 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-[(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C23H19N3O3S3/c1-2-31-18-10-8-15(9-11-18)21-16(13-26(24-21)17-6-4-3-5-7-17)12-19-22(29)25(14-20(27)28)23(30)32-19/h3-13H,2,14H2,1H3,(H,27,28)/b19-12- |
InChI Key |
LRDWWFDWWWFJIH-UNOMPAQXSA-N |
Isomeric SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-(benzyloxy)phenol](/img/structure/B11141720.png)
![3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid](/img/structure/B11141723.png)
![N-[(2-chlorophenyl)methyl][2-imino-5-oxo-1-(3-pyridylmethyl)(1,6-dihydropyridi no[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide](/img/structure/B11141724.png)
![2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B11141728.png)
![(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B11141731.png)
![2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11141740.png)

![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11141744.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11141754.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(4-methyl-1H-indol-1-yl)acetamide](/img/structure/B11141759.png)
![3-methyl-4-oxo-2-phenyl-N-[2-(4-pyridyl)ethyl]-4H-chromene-8-carboxamide](/img/structure/B11141760.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11141769.png)
![[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11141785.png)

